Ventricular Arrhythmogenicity: Phentetramine vs. Epinephrine, Norepinephrine, Isoproterenol, and Phenylephrine
In a controlled myocardial ERP assay, phentetramine produced significantly less ERP shortening (11.8%) compared to epinephrine (58.3%) and norepinephrine (60.9%), and critically did not induce ventricular fibrillation (0% VF) in contrast to the 100% VF incidence observed with both catecholamines [1]. The ERP shortening of phentetramine was also lower than isoproterenol (20.6%) and higher than phenylephrine (7.6%), neither of which induced VF either [1]. These data position phentetramine as a moderate ERP modulator with a favorable arrhythmogenic safety margin relative to endogenous catecholamines.
| Evidence Dimension | Effective refractory period (ERP) shortening and ventricular fibrillation (VF) incidence |
|---|---|
| Target Compound Data | ERP shortening: 11.8%; VF incidence: 0% |
| Comparator Or Baseline | Epinephrine: ERP 58.3%, VF 100%; Norepinephrine: ERP 60.9%, VF 100%; Isoproterenol: ERP 20.6%, VF 0%; Phenylephrine: ERP 7.6%, VF 0% |
| Quantified Difference | Phentetramine ERP shortening is 5.0× less than epinephrine and 5.2× less than norepinephrine; VF incidence difference is 100 percentage points |
| Conditions | Isolated myocardial tissue; sympathomimetics administered at concentrations producing comparable ERP effects |
Why This Matters
Procurement decisions for cardiovascular research tools require quantitative arrhythmogenic risk data; phentetramine's 0% VF rate despite measurable ERP activity offers a distinct safety window over high-efficacy catecholamines that cause 100% VF.
- [1] Giuliano, H. A Special Adrenergic Receptor Mediating Ventricular Fibrillation and Shortening of the Effective Ventricular Myocardial Refractory Period and its Blocking. Pharmacology, 1973, 9(3), 145–158. DOI: 10.1159/000136379 View Source
